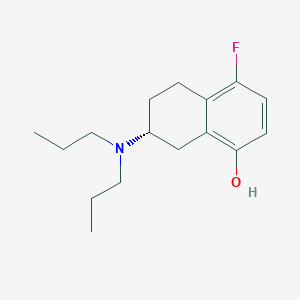

(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tétraline

Vue d'ensemble

Description

(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin is a useful research compound. Its molecular formula is C16H24FNO and its molecular weight is 265.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agoniste du récepteur 5-HT1A

“®-5-Fluoro-8-hydroxy-2-(dipropylamino)tétraline” est un agoniste puissant et sélectif du récepteur de la 5-hydroxytryptamine (5HT1A) . Cela signifie qu'il peut se lier au récepteur 5HT1A et l'activer, ce qui joue un rôle crucial dans de nombreuses fonctions biologiques, notamment l'humeur, l'anxiété, le sommeil et la cognition .

Études pharmacologiques

Ce composé est généralement utilisé comme étalon dans les études pharmacologiques . Il est souvent utilisé dans la recherche pour comprendre le rôle des récepteurs 5HT1A dans divers processus physiologiques et pathologiques .

Agoniste du récepteur de la dopamine D3

Il existe un composé similaire, “(±)-7-Hydroxy-2-(di-n-propylamino)tétraline bromhydrate”, qui est un agoniste sélectif du récepteur de la dopamine D3 . Bien qu'il ne s'agisse pas exactement du même composé, cela suggère que “®-5-Fluoro-8-hydroxy-2-(dipropylamino)tétraline” pourrait également avoir des applications potentielles dans l'étude des récepteurs de la dopamine .

Absorption dans la cavité buccale

Il existe des preuves que des composés similaires peuvent être efficacement absorbés dans la cavité buccale . Cela suggère des applications potentielles dans le développement de médicaments oraux .

Mécanisme D'action

Target of Action

The primary target of ®-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin, also known as UH-301 free base, ®-, is the central serotonin (5-HT) receptor . This receptor plays a crucial role in various physiological and behavioral controls, including mood, appetite, and sleep.

Mode of Action

UH-301 free base, ®-, acts as a potent agonist at the 5-HT receptor . It binds to the receptor and mimics the action of serotonin, leading to increased serotonin activity. This interaction results in pronounced biochemical and behavioral alterations indicative of central serotoninomimetic activity .

Biochemical Pathways

The compound’s interaction with the 5-HT receptor affects the serotonin neurotransmission pathway . It increases 5-HT levels, decreases 5-HIAA levels, reduces the 5-HT synthesis rate and 5-HT utilization, and inhibits 5-HT neuronal firing . These effects are virtually identical to those reported to result from the administration of other serotonin agonists such as lisuride or LSD .

Result of Action

The molecular and cellular effects of ®-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin’s action are primarily related to its potentiation of serotonin activity. This leads to biochemical and behavioral alterations indicative of central serotoninomimetic activity . The compound may thus be regarded as a potent, selective centrally acting 5-HT agonist .

Activité Biologique

(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin, commonly referred to as (R)-UH301, is a synthetic compound with significant biological activity, particularly as a selective agonist for serotonin receptors. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.

- Molecular Formula : C16H24FNO

- Molecular Weight : 265.37 g/mol

- Hydrogen Bond Donors : 1

- Rotatable Bonds : 5

- Topological Polar Surface Area : 23.47 Ų

- LogP (Octanol-water partition coefficient) : 3.49 .

(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin primarily acts as an agonist at the 5-HT1A serotonin receptor . Research has shown that it exhibits varying degrees of intrinsic activity, ranging from full agonism to antagonism depending on structural modifications and the specific receptor subtype involved .

Key Findings:

- Agonistic Activity : It has been characterized as a full agonist at the 5-HT1A receptors, which are implicated in mood regulation, anxiety, and cognitive functions .

- Efficacy Variations : Different analogs of this compound exhibit diverse affinities and efficacies at serotonin receptors, suggesting that modifications can enhance its therapeutic potential .

Affinity Studies

A series of studies evaluated the binding affinity of (R)-UH301 and its derivatives to rat brain 5-HT1A receptors. The results indicated that:

- The compound demonstrates high binding affinity compared to other known agonists.

- Substitutions in the N-propyl groups significantly affect receptor interaction and efficacy .

Table 1: Affinity of (R)-UH301 and Related Compounds at 5-HT Receptors

| Compound | Binding Affinity (Ki, nM) | Receptor Type |

|---|---|---|

| (R)-5-Fluoro-8-hydroxy-DPAT | 0.8 | 5-HT1A |

| (S)-5-Fluoro-8-hydroxy-DPAT | >100 | 5-HT1A |

| (R)-UH301 | 0.6 | 5-HT1A |

| Buspirone | 3.0 | 5-HT1A |

Data adapted from various studies evaluating receptor interactions .

Therapeutic Implications

The biological activity of (R)-UH301 suggests potential applications in treating psychiatric disorders, particularly those involving dysregulation of serotonin pathways such as depression and anxiety disorders. Its selectivity for the 5-HT1A receptor may provide therapeutic benefits with fewer side effects compared to non-selective agents.

Case Studies

- Anxiety Disorders : Clinical trials involving compounds similar to (R)-UH301 have shown promise in reducing anxiety symptoms without causing sedation, a common side effect associated with many anxiolytics .

- Cognitive Enhancement : Animal studies indicate that (R)-UH301 may enhance cognitive functions, potentially making it a candidate for further investigation in conditions like schizophrenia or cognitive decline associated with aging .

Propriétés

IUPAC Name |

(7R)-7-(dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24FNO/c1-3-9-18(10-4-2)12-5-6-13-14(11-12)16(19)8-7-15(13)17/h7-8,12,19H,3-6,9-11H2,1-2H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKBVTBXFLSTPB-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CCC2=C(C=CC(=C2C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC)[C@@H]1CCC2=C(C=CC(=C2C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901169818 | |

| Record name | (7R)-7-(Dipropylamino)-4-fluoro-5,6,7,8-tetrahydro-1-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901169818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127126-18-5 | |

| Record name | (7R)-7-(Dipropylamino)-4-fluoro-5,6,7,8-tetrahydro-1-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127126-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | UH-301 free base, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127126185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (7R)-7-(Dipropylamino)-4-fluoro-5,6,7,8-tetrahydro-1-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901169818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UH-301 FREE BASE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44B1597K8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does R-UH-301 exert its neuroprotective effects against glutamate-induced toxicity?

A1: R-UH-301 acts as a potent agonist of the 5-hydroxytryptamine 1A (5-HT1A) receptor. [] Stimulation of this receptor by R-UH-301 has been shown to effectively block apoptotic cell death induced by N-methyl-d-aspartate (NMDA) in both striatal and mesencephalic cell cultures. [] While the exact mechanisms remain to be fully elucidated, the study suggests that R-UH-301's protective effects may involve the attenuation of NMDA-induced calcium influx. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.